molecular formula C21H20N4O3 B11241879 6-oxo-1-(2-oxo-2-(phenethylamino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide

6-oxo-1-(2-oxo-2-(phenethylamino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11241879
M. Wt: 376.4 g/mol
InChI Key: UNPMKTIAJAEJSY-UHFFFAOYSA-N
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Description

6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions often require refluxing and vacuum filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with fibroblast growth factor 1, inhibiting its activity and thereby affecting cell proliferation and survival . The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

6-oxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O3/c26-19(22-14-13-16-7-3-1-4-8-16)15-25-20(27)12-11-18(24-25)21(28)23-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,26)(H,23,28)

InChI Key

UNPMKTIAJAEJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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